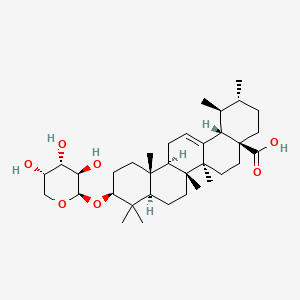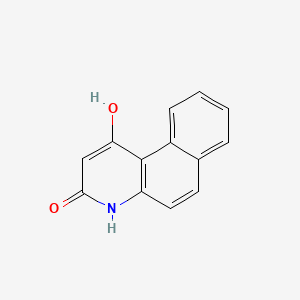
Benzo(f)quinoline-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo(f)quinoline-1,3-diol is a heterocyclic aromatic compound with the molecular formula C13H9NO2 It is a derivative of quinoline, featuring a fused benzene and pyridine ring system with hydroxyl groups at the 1 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(f)quinoline-1,3-diol can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and glycerol under acidic conditions. Another method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For example, the use of transition metal catalysts such as palladium or copper can facilitate the coupling reactions necessary for the formation of the quinoline core. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to reduce environmental impact.
化学反応の分析
Types of Reactions
Benzo(f)quinoline-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-1,3-dione derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline-1,3-dione, tetrahydroquinoline derivatives, and various substituted quinolines with functional groups like halogens, nitro groups, and alkyl chains.
科学的研究の応用
Benzo(f)quinoline-1,3-diol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other materials with specific electronic and optical properties.
作用機序
The mechanism of action of Benzo(f)quinoline-1,3-diol and its derivatives often involves interactions with biological macromolecules such as enzymes and receptors. For instance, certain derivatives may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, the compound’s ability to intercalate into DNA can disrupt replication and transcription processes, leading to cytotoxic effects in cancer cells.
類似化合物との比較
Benzo(f)quinoline-1,3-diol can be compared with other quinoline derivatives such as:
Quinoline: Lacks the hydroxyl groups present in this compound, resulting in different chemical reactivity and biological activity.
Isoquinoline: Features a different ring fusion pattern, leading to distinct electronic properties and applications.
Quinolin-8-ol: Contains a hydroxyl group at the 8-position, which significantly alters its coordination chemistry and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and potential for diverse applications in various fields.
特性
CAS番号 |
2304-64-5 |
|---|---|
分子式 |
C13H9NO2 |
分子量 |
211.22 g/mol |
IUPAC名 |
1-hydroxy-4H-benzo[f]quinolin-3-one |
InChI |
InChI=1S/C13H9NO2/c15-11-7-12(16)14-10-6-5-8-3-1-2-4-9(8)13(10)11/h1-7H,(H2,14,15,16) |
InChIキー |
MIYNYVVTPYZTTA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=O)N3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


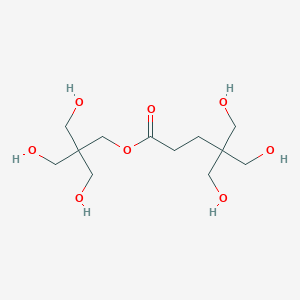
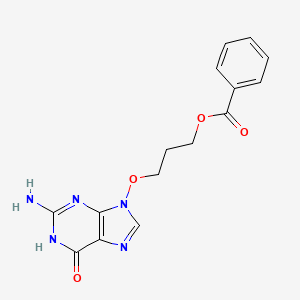
![N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12649747.png)

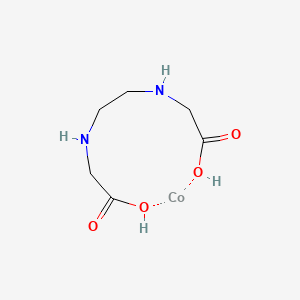
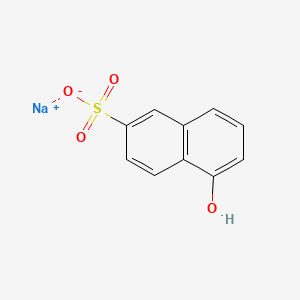
![11-Methyl[1]benzothiopyrano[4,3-b]indol-11-ium perchlorate](/img/structure/B12649765.png)
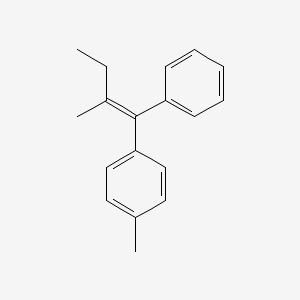
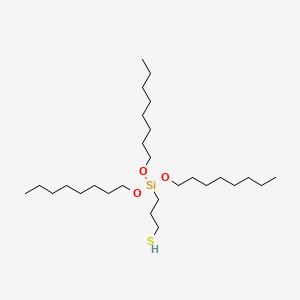
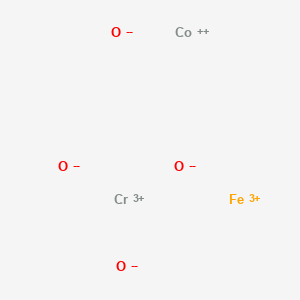
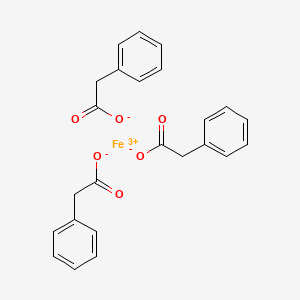

![1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride](/img/structure/B12649788.png)
